5-Amino-2-(3-methoxy-3-oxopropyl)benzoicacid
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Overview
Description
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is a chemical compound with the molecular formula C11H13NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves the reaction of 5-amino-2-hydroxybenzoic acid with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methoxybenzoic acid: Similar structure but lacks the 3-oxopropyl group.
3-(methylamino)benzoic acid: Similar structure but has a methylamino group instead of the 3-methoxy-3-oxopropyl group.
Uniqueness
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the presence of both an amino group and a 3-methoxy-3-oxopropyl group on the benzoic acid core. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10(13)5-3-7-2-4-8(12)6-9(7)11(14)15/h2,4,6H,3,5,12H2,1H3,(H,14,15) |
InChI Key |
SNGCPZKAGBHYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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